4-Chloro-3-(difluoromethoxy)iodobenzene
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Overview
Description
4-Chloro-3-(difluoromethoxy)iodobenzene: , with the chemical formula C7H5F2IO, is a halogenated aromatic compound It features a chlorine atom, two fluorine atoms, and an iodine atom attached to a benzene ring
Chemical Name: 4-(Difluoromethoxy)iodobenzene
CAS Number: 128140-82-9
Molecular Weight: 270.02 g/mol
Boiling Point: 217-219 °C (lit.)
Density: 1.871 g/mL at 25 °C (lit.)
Refractive Index: n 1.548 (lit.)
Flash Point: >230 °F
Storage Temperature: 2-8°C (protect from light)
Preparation Methods
Synthetic Routes:: The synthesis of 4-(difluoromethoxy)iodobenzene involves several steps. One common method is the iodination of 4-chloroanisole using iodine and a suitable oxidant. The reaction proceeds as follows:
Industrial Production:: Industrial-scale production typically involves optimized conditions and efficient reagents to achieve high yields.
Chemical Reactions Analysis
Reactivity:: 4-(Difluoromethoxy)iodobenzene participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Redox Reactions: It may undergo oxidation or reduction processes.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions.
Nucleophilic Substitution: Use strong nucleophiles (e.g., Grignard reagents, amines) in polar solvents (e.g., DMF, DMSO).
Redox Reactions: Employ oxidants (e.g., NBS, mCPBA) or reducing agents (e.g., NaBH, LiAlH).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh)) and suitable ligands.
Major Products:: The primary product of substitution reactions is the corresponding aryl compound with the desired functional group (e.g., phenols, amines).
Scientific Research Applications
4-(Difluoromethoxy)iodobenzene finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: In drug discovery, it can be modified to target specific biological pathways.
Materials Science: For functional materials and polymers.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may act as a:
Reagent: Participating in chemical transformations.
Pharmacophore: Interacting with biological targets (e.g., enzymes, receptors).
Comparison with Similar Compounds
While 4-(difluoromethoxy)iodobenzene is unique due to its specific combination of halogens, similar compounds include:
Properties
Molecular Formula |
C7H4ClF2IO |
---|---|
Molecular Weight |
304.46 g/mol |
IUPAC Name |
1-chloro-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
InChI Key |
CFIFJXAJYKEWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)F)Cl |
Origin of Product |
United States |
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